molecular formula C9H8F2O B8269226 (E)-1,2-Difluoro-3-(2-methoxyvinyl)benzene

(E)-1,2-Difluoro-3-(2-methoxyvinyl)benzene

Cat. No.: B8269226
M. Wt: 170.16 g/mol
InChI Key: VROKPEHHQQDNGN-AATRIKPKSA-N
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Description

(E)-1,2-Difluoro-3-(2-methoxyvinyl)benzene is an organic compound characterized by the presence of two fluorine atoms and a methoxyvinyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1,2-Difluoro-3-(2-methoxyvinyl)benzene typically involves the introduction of the difluoro and methoxyvinyl groups onto a benzene ring. One common method is the reaction of a suitable benzene derivative with difluoromethylating agents under controlled conditions. The methoxyvinyl group can be introduced via a Heck reaction, where a vinyl ether is coupled with a halogenated benzene derivative in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale Heck reactions using continuous flow reactors to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

(E)-1,2-Difluoro-3-(2-methoxyvinyl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the vinyl group to an ethyl group.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophilic substitution can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of difluorobenzaldehyde or difluorobenzophenone.

    Reduction: Formation of 1,2-difluoro-3-(2-ethoxyvinyl)benzene.

    Substitution: Formation of compounds where fluorine atoms are replaced by other functional groups.

Scientific Research Applications

(E)-1,2-Difluoro-3-(2-methoxyvinyl)benzene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (E)-1,2-Difluoro-3-(2-methoxyvinyl)benzene involves its interaction with specific molecular targets, leading to various chemical transformations. The presence of fluorine atoms can enhance the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis. The methoxyvinyl group can participate in conjugation and electron-donating interactions, influencing the compound’s overall reactivity and properties.

Comparison with Similar Compounds

Similar Compounds

  • (E)-4-bromo-1-methoxy-2-(2-methoxyvinyl)benzene
  • 1-Fluoro-3-[(E)-2-Methoxyvinyl]Benzene

Uniqueness

(E)-1,2-Difluoro-3-(2-methoxyvinyl)benzene is unique due to the presence of two fluorine atoms, which significantly alter its chemical properties compared to similar compounds

Properties

IUPAC Name

1,2-difluoro-3-[(E)-2-methoxyethenyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O/c1-12-6-5-7-3-2-4-8(10)9(7)11/h2-6H,1H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VROKPEHHQQDNGN-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC=CC1=C(C(=CC=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/C=C/C1=C(C(=CC=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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